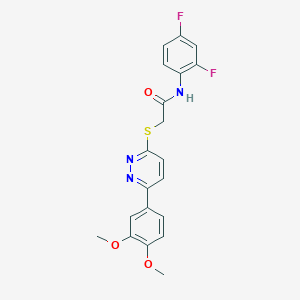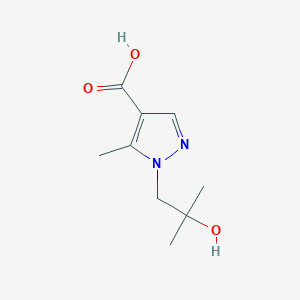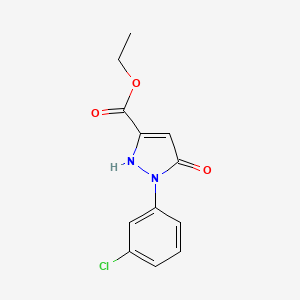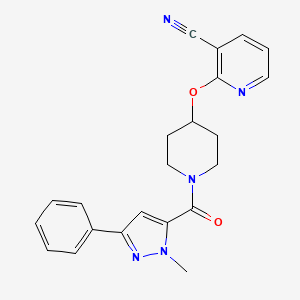![molecular formula C16H21N3O5S B2647874 N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1105246-03-4](/img/structure/B2647874.png)
N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound featuring a thiazolidine ring, a phenyl group, and an ethanediamide moiety. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethanediamide moiety can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
- N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide
Uniqueness
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of a thiazolidine ring and an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h4-7,14H,1-3,8-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYEUNNKJSSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2647793.png)

![4-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647797.png)






![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B2647807.png)
![N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2647808.png)



